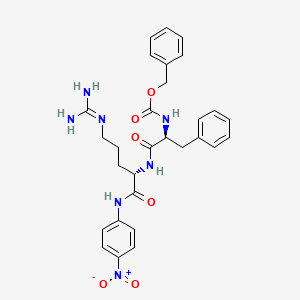

Z-Phe-Arg-PNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H33N7O6 |

|---|---|

Molecular Weight |

575.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1 |

InChI Key |

SNRRZRWIWHSYLU-DQEYMECFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Z-Phe-Arg-pNA: A Chromogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Arg-pNA, or Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide, is a synthetic chromogenic substrate widely utilized in biochemical assays to determine the activity of various proteases. Its specificity extends to a range of enzymes, most notably cathepsin L, but also includes other cysteine proteases such as cathepsins B, K, and S, as well as serine proteases like trypsin, papain, and plasma kallikrein. The principle of its use lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored chromophore, p-nitroaniline, which can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm. This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic assays.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₉H₃₃N₇O₆ |

| Molecular Weight | 575.62 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMSO and methanol |

| Storage | Typically stored at -20°C for long-term stability |

Mechanism of Action

The enzymatic hydrolysis of this compound follows a typical Michaelis-Menten kinetic model. The protease recognizes the specific peptide sequence (Phe-Arg) and catalyzes the cleavage of the scissile amide bond. The release of p-nitroaniline results in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzymatic activity under substrate-saturating conditions.

Quantitative Data: Kinetic Parameters

The following tables summarize the available kinetic parameters for the hydrolysis of this compound and its fluorogenic analog, Z-Phe-Arg-AMC, by various proteases. It is important to note that the nature of the leaving group (pNA vs. AMC) can influence the kinetic constants.

Table 1: Kinetic Parameters for Cathepsin L

| Substrate | Enzyme Source | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| Z-Phe-Arg-AMC | Human Liver Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | [1] |

Table 2: Kinetic Parameters for Cathepsin B

| Substrate | Enzyme Source | pH | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| Z-Phe-Arg-AMC | Human Cathepsin B | 4.6 | Data not available | Data not available | Higher catalytic efficiency than at pH 7.2 | [2][3] |

| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | Data not available | Data not available | High kcat/Km values | [2][3] |

Experimental Protocols

General Assay Principle for Protease Activity using this compound

The fundamental protocol involves the incubation of the target enzyme with this compound in a suitable buffer system. The reaction is monitored over time by measuring the increase in absorbance at 405 nm.

Figure 1. A generalized workflow for conducting a protease activity assay using this compound.

Detailed Protocol for Cathepsin L Activity Assay

This protocol is adapted from methods using the fluorogenic substrate Z-Phe-Arg-AMC and can be modified for this compound.

-

Reagent Preparation:

-

Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5. The L-cysteine is crucial for activating the cysteine cathepsin.

-

Cathepsin L Solution: Prepare a stock solution of purified human cathepsin L in a suitable buffer and dilute to the desired working concentration (e.g., ~10 ng/mL) in the Assay Buffer immediately before use.

-

Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute this stock in the Assay Buffer to the desired final concentration (e.g., 100 µM).

-

-

Assay Procedure:

-

To a 96-well microplate, add 50 µL of the diluted cathepsin L solution.

-

Include wells for a blank control (50 µL of Assay Buffer without enzyme).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to all wells.

-

Immediately start monitoring the increase in absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the blank control from the sample rates.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹).

-

Detailed Protocol for Plasma Kallikrein Activity Assay

This protocol is based on established methods for measuring kallikrein-like activity in plasma.

-

Reagent Preparation:

-

Assay Buffer: 0.05 M Tris-HCl, pH 7.8.

-

Plasma Sample: Citrated plasma is typically used. To avoid cold activation of prekallikrein, samples should be handled at room temperature or rapidly frozen.

-

Substrate Solution: Prepare a stock solution of this compound in DMSO and dilute to a working concentration of approximately 0.5-1 mM in the Assay Buffer.

-

-

Assay Procedure:

-

Dilute the plasma sample in the Assay Buffer (e.g., 1:10).

-

To a microplate well, add 100 µL of the diluted plasma.

-

Include a blank for each sample by adding the reagents in reverse order without incubation.

-

Pre-incubate the plate at 37°C for 3-5 minutes.

-

Add 100 µL of the pre-warmed substrate solution to start the reaction.

-

Incubate at 37°C for a fixed time (e.g., 10-30 minutes).

-

Stop the reaction by adding 50 µL of 20% acetic acid.

-

Read the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample absorbance.

-

The kallikrein-like activity is proportional to the change in absorbance.

-

Signaling Pathways and Experimental Workflows

As this compound is a synthetic molecule for in vitro assays, it is not directly involved in intracellular signaling pathways. Instead, it is a tool to measure the activity of enzymes that may be part of such pathways. The following diagram illustrates the enzymatic reaction principle.

Figure 2. The enzymatic reaction showing the cleavage of this compound by a protease to yield a colored product.

Applications in Research and Drug Development

-

Enzyme Characterization: Determination of kinetic parameters (Kₘ and k꜀ₐₜ) for various proteases.

-

High-Throughput Screening (HTS): Screening of compound libraries to identify novel protease inhibitors.

-

Drug Discovery: Evaluating the potency and selectivity of candidate drug molecules targeting specific proteases.

-

Diagnostic Assays: Development of assays to measure protease activity in biological samples as potential disease biomarkers.

-

Quality Control: Assessing the activity of purified enzyme preparations.

Conclusion

This compound remains a cornerstone chromogenic substrate for the study of a variety of proteases. Its ease of use, coupled with a straightforward and robust detection method, ensures its continued application in both basic research and pharmaceutical development. While fluorogenic substrates may offer higher sensitivity in some applications, the reliability and cost-effectiveness of this compound make it an indispensable tool for a wide range of enzymatic assays. Future work may focus on the development of more specific pNA-based substrates to further delineate the activity of individual proteases within complex biological mixtures.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Arg-pNA: A Chromogenic Substrate for Probing Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely utilized in biochemical assays to determine the activity of a variety of proteases. Its specificity is primarily directed towards enzymes that exhibit a preference for cleaving peptide bonds on the C-terminal side of arginine residues. Upon enzymatic cleavage, the colorless this compound substrate releases a yellow-colored product, p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and quality control in both academic and industrial research settings. This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailed experimental protocols for its use, and a summary of its application in studying relevant signaling pathways.

Data Presentation: Substrate Specificity and Kinetic Parameters

The utility of this compound as a research tool is defined by its interaction with various proteases. The efficiency of cleavage is determined by the kinetic parameters Km (Michaelis constant) and kcat (catalytic constant), which respectively indicate the substrate concentration at which the reaction rate is half of the maximum and the turnover number of the enzyme. A lower Km value signifies a higher affinity of the enzyme for the substrate, while a higher kcat value indicates a faster conversion of the substrate to product. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Km ratio.

While this compound is a substrate for several proteases, the precise kinetic parameters can vary depending on the enzyme and the experimental conditions. Below is a summary of its known and inferred specificity based on available data for it and structurally similar substrates.

| Enzyme | Known Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | pH Optimum | Notes |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77[1] | 1.5[1] | 1.95 x 106 | 5.5[1] | Z-Phe-Arg-AMC is a fluorogenic analog of this compound.[1] |

| Cathepsin B | Z-Phe-Arg-AMC | - | - | High at pH 4.6, Moderate at pH 7.2[2][3] | 4.6 & 7.2[2][3] | Activity is pH-dependent. Also cleaved by cathepsins L, K, and V, indicating a lack of specificity for Cathepsin B alone.[2] |

| Thrombin | Bz-Phe-Val-Arg-pNA | - | - | - | ~7.8[4] | A structurally similar substrate.[5] |

| Trypsin | Bz-Phe-Val-Arg-pNA | - | - | - | ~8.0 | A structurally similar substrate.[5] Trypsin is known to cleave at the carboxyl side of lysine and arginine.[6] |

| Papain | Bz-Phe-Val-Arg-pNA | - | - | - | 6.0-7.0 | A structurally similar substrate.[5] |

| Plasma Kallikrein | D-Pro-Phe-Arg-pNA | - | - | - | ~7.5[7] | A colorimetric substrate with a similar P2-P1 dipeptide sequence.[8] |

| Cathepsin K | Z-Phe-Arg-AMC | - | - | Cleaved[2] | - | Z-Phe-Arg-AMC is also cleaved by Cathepsin K.[2] |

| Cathepsin S | Z-Phe-Arg-AMC | - | - | Cleaved[2] | - | Z-Phe-Arg-AMC is also cleaved by Cathepsin S.[2] |

Note: The kinetic parameters for this compound itself are not always readily available in the literature. The data presented for similar substrates (e.g., with a different N-terminal blocking group or a fluorogenic reporter) provide a strong indication of the substrate's utility for a given enzyme. Researchers should empirically determine the kinetic constants for their specific experimental setup.

Experimental Protocols

The following is a generalized protocol for a chromogenic assay using this compound. This protocol should be optimized for each specific enzyme and experimental condition.

Materials

-

This compound hydrochloride

-

Enzyme of interest (e.g., Thrombin, Trypsin, Cathepsin B)

-

Assay Buffer (specific to the enzyme, see table below)

-

Enzyme Dilution Buffer (compatible with the assay buffer)

-

96-well microplate, clear bottom

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature for the enzyme

Recommended Assay Buffers

| Enzyme | Buffer Composition | pH |

| Thrombin | 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000 | 7.8 |

| Trypsin | 50 mM Tris-HCl, 10 mM CaCl2 | 8.0 |

| Cathepsin B | 100 mM Sodium Acetate, 1 mM EDTA, 4 mM DTT | 6.0 |

| Plasma Kallikrein | 50 mM Tris-HCl | 7.5 |

Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility). A typical stock concentration is 10-20 mM. Further dilute the stock solution in the appropriate assay buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in the enzyme dilution buffer. The final enzyme concentration will depend on its activity and should be determined empirically.

-

Assay Setup:

-

Add a defined volume of assay buffer to each well of a 96-well microplate.

-

Add the desired volume of the diluted this compound solution to each well.

-

Include control wells:

-

Blank: Assay buffer and substrate, no enzyme.

-

Negative Control (if applicable): Assay buffer, substrate, and an inhibited enzyme.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

-

-

Initiate the Reaction: Add the diluted enzyme solution to each well to start the reaction.

-

Measurement: Immediately place the microplate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the readings of the experimental wells.

-

Plot the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (V0) of the reaction.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~10,500 M-1cm-1 at 405 nm), c is the concentration of p-nitroaniline, and l is the path length of the light through the solution.

-

Mandatory Visualization

Experimental Workflow

Caption: General workflow for a protease activity assay using this compound.

Thrombin Signaling Pathway

Caption: Simplified Thrombin signaling pathway via PARs.

Cathepsin B in Lysosomal Cell Death Pathway

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. Trypsin - Wikipedia [en.wikipedia.org]

- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

The Enzymatic Cleavage of Z-Phe-Arg-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the enzymes known to cleave the chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Z-Phe-Arg-pNA). This document is intended for researchers, scientists, and drug development professionals working in enzymology, drug discovery, and related fields. Herein, we present a comprehensive summary of the key enzymes, their kinetic parameters, detailed experimental protocols for cleavage assays, and the signaling pathways in which these enzymes are involved.

Introduction to this compound and its Cleaving Enzymes

This compound is a synthetic chromogenic substrate widely used for the detection and characterization of various serine proteases. The cleavage of the amide bond between arginine and p-nitroaniline by these enzymes results in the release of the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. This property makes this compound an invaluable tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.

Several key proteases have been identified to effectively cleave this compound, including:

-

Urokinase (uPA): A serine protease involved in fibrinolysis and cell migration.

-

Plasma Kallikrein: A key enzyme in the contact activation system of blood coagulation and the kinin-kallikrein system.

-

Tissue Kallikrein: A serine protease involved in processing kininogens to release kinins.

-

Trypsin: A well-characterized digestive enzyme that cleaves proteins in the small intestine.

-

Cathepsin B: A lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer.

This guide will delve into the specifics of each of these enzymes in their interaction with this compound and related substrates.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the cleavage of this compound and structurally similar substrates by the aforementioned enzymes. It is important to note that kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters for Urokinase (uPA)

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |

| Z-Val-Gly-Arg-pNA | 800 | 16 | 2.0 x 10⁴ | 8.8 | A commonly used chromogenic substrate for urokinase. |

| pyro-Glu-Gly-Arg-pNA | 200 | - | - | 8.8 | Another chromogenic substrate for urokinase activity determination. |

Table 2: Kinetic Parameters for Plasma Kallikrein

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |

| D-Pro-Phe-Arg-pNA | 200 | 24 | 1.2 x 10⁵ | 8.0 | A chromogenic substrate for plasma kallikrein. |

| Ac-Phe-Arg-OMe | 1300 | 10.3 | 7.9 x 10³ | 8.0 | An ester substrate. |

| Z-Phe-Arg-AMC | - | - | - | - | A fluorogenic substrate for plasma kallikrein.[1] |

Table 3: Kinetic Parameters for Tissue Kallikrein

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |

| Ac-Phe-Arg-OMe | 7 | 2320 | 3.3 x 10⁸ | 8.0 | Porcine pancreatic kallikrein.[2] |

| Ac-Phe-Arg-Ser-Val-NH₂ | 120 | 0.04 | 330 | 8.0 | Peptide substrate hydrolysis is less efficient than ester hydrolysis.[3] |

Table 4: Kinetic Parameters for Trypsin

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |

| Nα-Benzoyl-L-arginine p-nitroanilide | 20 | 0.04 | 2.0 x 10³ | 8.2 | Bovine trypsin. |

| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 15.6 | 0.081 | 5.2 x 10³ | 8.2 | A good substrate for bovine trypsin.[4] |

Table 5: Kinetic Parameters for Cathepsin B

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |

| Z-Phe-Arg-AMC | 14.7 | - | - | 7.4 | Immobilized Cathepsin B.[5] |

| Z-Phe-Arg-AMC | - | - | High | 7.2 | Displays high catalytic efficiency.[6] |

| Z-Phe-Arg-AMC | - | - | Higher | 4.6 | Higher catalytic efficiency at acidic pH.[6] |

| Z-Arg-Arg-pNA | - | - | - | - | A colorimetric substrate for Cathepsin B.[7] |

Experimental Protocols

General Spectrophotometric Assay for this compound Cleavage

This protocol provides a general framework for measuring the activity of enzymes that cleave this compound. Specific conditions (e.g., buffer composition, pH, enzyme and substrate concentrations) should be optimized for each enzyme.

Materials:

-

Enzyme of interest (e.g., Trypsin, Urokinase)

-

This compound hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare working solutions of the enzyme in assay buffer to the desired concentrations.

-

Prepare a range of substrate concentrations by diluting the stock solution in assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of assay buffer to each well of the 96-well microplate.

-

Add a specific volume of the enzyme solution to each well (except for the blank/control wells).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.

-

-

Initiation of Reaction:

-

To initiate the reaction, add a specific volume of the this compound working solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader. Readings can be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

The rate of p-nitroaniline release is determined from the linear portion of the absorbance versus time plot.

-

The concentration of p-nitroaniline can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹).

-

For kinetic analysis, initial velocities are plotted against substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine K_m and V_max. The k_cat can then be calculated from V_max if the enzyme concentration is known.

-

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound are involved in a variety of critical biological signaling pathways. Understanding these pathways is crucial for contextualizing the role of these enzymes in health and disease.

Urokinase (uPA) Signaling Pathway

Urokinase plays a pivotal role in extracellular matrix remodeling, cell migration, and invasion, primarily through the activation of plasminogen to plasmin. Its activity is tightly regulated by its receptor, uPAR.

References

- 1. Digesting New Information About the Role of Trypsin in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of secondary interactions on the kinetics of peptide and peptide ester hydrolysis by tissue kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 5. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kallikrein–Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation [frontiersin.org]

Z-Phe-Arg-pNA for Cathepsin L Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the chromogenic substrate Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) for the determination of cathepsin L activity. This document details the underlying principles, experimental protocols, and data interpretation, and explores the role of cathepsin L in key cellular signaling pathways.

Introduction to Cathepsin L and the this compound Substrate

Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily. It plays a crucial role in intracellular protein degradation and turnover.[1] Under pathological conditions, its activity is often dysregulated, implicating it in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate measurement of cathepsin L activity is vital for both basic research and drug development.

This compound is a synthetic peptide substrate that is cleaved by cathepsin L. The enzymatic reaction liberates the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the cathepsin L activity in the sample.

It is important to note that this compound is not entirely specific to cathepsin L and can also be cleaved by other cysteine proteases, most notably cathepsin B.[1] Therefore, specific assay conditions or the use of inhibitors are necessary to ensure the selective measurement of cathepsin L activity.

Quantitative Data

The following tables summarize key quantitative data related to the use of peptidyl-pNA and analogous fluorogenic substrates for measuring cathepsin L activity.

Table 1: Kinetic Parameters for Cathepsin L with a Similar Fluorogenic Substrate (Z-Phe-Arg-AMC)

| Parameter | Value | Source |

| Km | 0.77 µM | [2] |

| kcat | 1.5 s-1 | [2] |

Note: Data for the analogous substrate Z-Phe-Arg-AMC is provided as a reference for the affinity and turnover rate of cathepsin L with this class of substrates.

Table 2: Specific Activity of Cathepsin L in Biological Samples (using Z-Phe-Arg-MCA)

| Sample | Condition | Specific Activity (μmol/mg protein/h) | Source |

| Alveolar Macrophages | Non-smokers | 2.9 ± 0.3 | [3] |

| Alveolar Macrophages | Smokers | 7.1 ± 0.7 | [3] |

| Bronchoalveolar Lavage Fluid | Non-smokers | 0.14 ± 0.02 | [3] |

| Bronchoalveolar Lavage Fluid | Smokers | 0.38 ± 0.04 | [3] |

Note: This data was obtained using the fluorogenic substrate Z-Phe-Arg-MCA, which has similar substrate specificity to this compound. The assay included a specific cathepsin B inhibitor (CA-074) to ensure the measurement of cathepsin L activity.

Experimental Protocols

This section provides a detailed methodology for the determination of cathepsin L activity using this compound.

Principle

Cathepsin L cleaves the amide bond between the arginine residue of this compound and the p-nitroaniline group. The released pNA has a strong absorbance at 405-410 nm. The rate of increase in absorbance is proportional to the cathepsin L activity.

Materials and Reagents

-

This compound hydrochloride (substrate)

-

Purified cathepsin L (positive control)

-

Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Solution: 10 mM L-cysteine in Assay Buffer (prepare fresh)

-

Stop Solution: 100 mM sodium chloroacetate in Assay Buffer

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well microplate

Assay Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store at 4°C.

-

Prepare the Activation Solution immediately before use.

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer and determine the total protein concentration.

-

Dilute the sample with Assay Buffer to the desired concentration.

-

-

Enzyme Activation:

-

To activate the cathepsin L in the sample, add the Activation Solution to the diluted sample at a 1:1 ratio.

-

Incubate for 15 minutes at 37°C. This step is crucial as it ensures the catalytic cysteine residue in the active site of cathepsin L is in its reduced, active state.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of the activated sample per well.

-

To initiate the reaction, add 50 µL of a working solution of this compound (e.g., 200 µM in Assay Buffer) to each well.

-

Immediately start monitoring the absorbance at 405 nm in a microplate reader at 37°C. Record the absorbance every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Determine the rate of the reaction (Vo) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

-

Calculate the cathepsin L activity using the Beer-Lambert law: Activity (mol/min/mg) = (ΔAbs/min) / (ε * l * [Protein]) where:

-

ε (extinction coefficient of pNA) = 8800 M-1cm-1

-

l (path length) = typically 1 cm (check microplate specifications)

-

[Protein] = protein concentration in mg/mL

-

-

Method for Selective Measurement of Cathepsin L Activity

To distinguish cathepsin L activity from that of cathepsin B, one of the following approaches can be employed:

-

Inhibition of Cathepsin B: Include a specific cathepsin B inhibitor, such as CA-074, in the reaction mixture.

-

Inactivation of Cathepsin B: Perform the assay in the presence of 4 M urea at pH 5.0. These conditions have been shown to inactivate cathepsin B while preserving cathepsin L activity.[1]

Signaling Pathways and Experimental Workflows

Cathepsin L is involved in several critical cellular pathways. The following diagrams, created using the DOT language, illustrate some of these processes and a typical experimental workflow.

Cathepsin L Activation and Trafficking

Caption: Cathepsin L Biosynthesis and Activation Pathway.

Experimental Workflow for Cathepsin L Activity Assay

Caption: Workflow for Measuring Cathepsin L Activity.

Role of Cathepsin L in Apoptosis

References

- 1. A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin L activity is increased in alveolar macrophages and bronchoalveolar lavage fluid of smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Z-Phe-Arg-p-nitroanilide: Structure, Enzymatic Hydrolysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide, commonly abbreviated as Z-Phe-Arg-pNA, is a synthetic chromogenic substrate widely utilized in biochemical assays to measure the activity of specific proteases. Its molecular structure is specifically designed to be recognized and cleaved by enzymes that exhibit trypsin-like specificity, primarily cleaving at the carboxyl side of arginine residues. Upon enzymatic cleavage, the colorless substrate releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. This property makes this compound an invaluable tool for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases associated with aberrant protease activity. This guide provides a comprehensive overview of the structure of this compound, its interaction with key proteases, detailed experimental protocols for its use, and its relevance in various signaling pathways.

Chemical Structure of Z-Phe-Arg-p-nitroanilide

Z-Phe-Arg-p-nitroanilide is a tripeptide derivative. Its structure consists of three main components:

-

N-terminal protecting group: A benzyloxycarbonyl (Z) group is attached to the N-terminus of the peptide. This group protects the amino group of phenylalanine from unwanted reactions.

-

Peptide sequence: The dipeptide sequence is L-Phenylalanyl-L-Arginine. This sequence is crucial for the substrate's specificity, as the arginine residue is the primary recognition and cleavage site for trypsin-like proteases.

-

Chromogenic reporter group: A p-nitroanilide (pNA) group is attached to the C-terminus of the arginine residue via an amide bond. It is the cleavage of this bond that releases the chromogenic p-nitroaniline.

The systematic IUPAC name for Z-Phe-Arg-p-nitroanilide is N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-1-(4-nitrophenyl)amino-5-ureidopentan-2-yl]oxycarbonylbenzene.

Enzymatic Hydrolysis and Quantitative Data

Z-Phe-Arg-p-nitroanilide is a substrate for several serine and cysteine proteases. The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline group.

While specific kinetic parameters for Z-Phe-Arg-p-nitroanilide are not always readily available in the literature, data for the structurally and functionally similar fluorogenic substrate, Z-Phe-Arg-AMC (7-amino-4-methylcoumarin), provides a reasonable approximation of the enzymatic efficiency. The key difference lies in the reporter group, which can influence the absolute kinetic values but generally preserves the relative substrate specificity.

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| Cathepsin L (Human) | 0.77[1] | 1.5[1] | 1.95 x 106 | 5.5[1] |

| Cathepsin B (Human) | Data not available for this compound | Data not available for this compound | Moderate catalytic efficiency[2] | 4.6 - 7.2[2] |

| Trypsin (Bovine) | Data not available for this compound | Data not available for this compound | Data not available for this compound | ~8.0 |

Note: The kinetic data for Cathepsin L was obtained using the substrate Z-Phe-Arg-AMC.[1] While this compound is also cleaved by Cathepsin B, Z-Arg-Arg based substrates are often preferred for assessing its activity.[2]

Experimental Protocols

General Assay Principle

The enzymatic activity is determined by measuring the rate of p-nitroaniline release, which is monitored by the increase in absorbance at 405 nm. The concentration of the released p-nitroaniline is calculated from a standard curve.

Preparation of a p-Nitroaniline Standard Curve

Objective: To establish a relationship between the absorbance at 405 nm and the concentration of p-nitroaniline.

Materials:

-

p-Nitroaniline (pNA)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 100 mM sodium acetate, pH 5.5, containing DTT and EDTA for cathepsins)

-

96-well microplate

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Prepare a 10 mM stock solution of p-nitroaniline in DMSO.

-

Perform serial dilutions of the pNA stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).

-

Add 100 µL of each dilution to separate wells of a 96-well microplate.

-

Measure the absorbance of each well at 405 nm.

-

Plot the absorbance values against the corresponding p-nitroaniline concentrations.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (extinction coefficient in the context of the assay volume). This standard curve will be used to convert the rate of change in absorbance in the enzyme assay to the rate of product formation.

Protocol for Trypsin Activity Assay

Objective: To measure the activity of trypsin using Z-Phe-Arg-p-nitroanilide.

Materials:

-

Trypsin (e.g., from bovine pancreas)

-

Z-Phe-Arg-p-nitroanilide

-

Trypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Stop Solution: 30% acetic acid in water

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl. The final concentration in the assay will depend on the enzyme's activity.

-

Prepare a stock solution of Z-Phe-Arg-p-nitroanilide in DMSO (e.g., 10 mM).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

x µL of Trypsin Assay Buffer

-

y µL of the trypsin solution (diluted in assay buffer)

-

-

The total volume should be brought to, for example, 90 µL with the assay buffer. Include a blank control with no enzyme.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the Z-Phe-Arg-p-nitroanilide stock solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in a kinetic mode, recording readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Determine the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of p-nitroaniline formation using the slope from the p-nitroaniline standard curve.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

-

Protocol for Cathepsin B/L Activity Assay

Objective: To measure the activity of Cathepsin B or L using Z-Phe-Arg-p-nitroanilide.

Materials:

-

Recombinant human Cathepsin B or L

-

Z-Phe-Arg-p-nitroanilide

-

Activation Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.0

-

Assay Buffer: 100 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

-

96-well black microplate (for fluorescence, though pNA is colorimetric) or clear microplate

-

Spectrophotometer

Procedure:

-

Enzyme Activation:

-

Dilute the cathepsin enzyme in the Activation Buffer.

-

Incubate at room temperature for 10-15 minutes to ensure the active site cysteine is reduced.

-

-

Reagent Preparation:

-

Prepare a stock solution of Z-Phe-Arg-p-nitroanilide in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the activated enzyme solution to the wells.

-

Bring the volume in each well to, for example, 90 µL with Assay Buffer. Include a blank control with no enzyme.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 10 µL of the Z-Phe-Arg-p-nitroanilide stock solution.

-

-

Measurement and Analysis:

-

Follow the same measurement and data analysis steps as described for the trypsin assay (Section 3.3).

-

Involvement in Signaling Pathways

The proteases that cleave Z-Phe-Arg-p-nitroanilide are involved in a multitude of critical signaling pathways. Understanding these pathways is essential for contextualizing the results of enzyme activity assays and for the development of targeted therapeutics.

Trypsin and Protease-Activated Receptors (PARs)

Trypsin is a key activator of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[3][4] The activation of PAR2 by trypsin initiates several downstream signaling cascades that are implicated in inflammation, tissue repair, and pain.[3][4]

Cathepsin B in Apoptosis and PI3K/Akt Pathway

Cathepsin B, a lysosomal cysteine protease, plays a dual role in cellular signaling. Under certain conditions, its release from the lysosome into the cytosol can trigger apoptosis.[5] It can do so by cleaving Bid to its truncated form (tBid), which in turn activates the mitochondrial apoptotic pathway.[6] Cathepsin B can also influence cell survival and proliferation through its interaction with the PI3K/Akt signaling pathway.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Arg-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and applications of Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide), a chromogenic substrate widely utilized in biochemical assays. This document is intended for researchers, scientists, and drug development professionals engaged in studies involving proteases, particularly cysteine cathepsins.

Core Chemical Properties

This compound is a synthetic dipeptide derivative that serves as a substrate for a variety of proteases. Its utility in research stems from the p-nitroanilide (pNA) group, which, upon enzymatic cleavage from the peptide backbone, produces a yellow chromophore that can be quantified spectrophotometrically. This allows for the kinetic analysis of enzyme activity. The compound is most commonly available as a hydrochloride salt to improve its solubility and stability[1].

Quantitative Data Summary

The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

| Property | This compound | This compound Hydrochloride |

| Synonyms | Z-FR-pNA, benzyloxycarbonyl-Phe-Arg-p-nitroanilide | Z-FR-pNA HCl |

| Molecular Formula | C₂₉H₃₃N₇O₆ | C₂₉H₃₃N₇O₆ · HCl |

| Molecular Weight | 575.62 g/mol [2][3] | 612.09 g/mol [1][4] |

| CAS Number | 117761-01-0[2][3] | 59188-54-4[1][4][5] |

| Appearance | White to off-white solid[2] | Lyophilized solid[5] |

| Purity | ≥95% | ≥99% (TLC)[5] |

| Solubility | Soluble in DMSO and Methanol (50 mg/ml)[5] | Soluble in DMSO and Methanol (50 mg/ml)[5] |

| Storage Conditions | Store at -20°C for short-term, -80°C for long-term (up to 6 months)[2] | Store at 2-8°C[1] or -20°C for long-term storage[5]. |

Biological Activity and Applications

This compound is primarily recognized as a substrate for Cathepsin L[2][3]. However, it is also cleaved by other proteases, including Cathepsins B, K, and S, as well as papain and trypsin[5]. This broad reactivity makes it a useful tool for the general screening of protease activity and for studying enzyme kinetics and inhibition[1]. The enzymatic cleavage of this compound releases p-nitroaniline (pNA), which can be monitored by measuring the absorbance at 405-410 nm[5].

Enzyme Specificity and Kinetic Parameters

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Assay Conditions |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine |

Note: Data for Z-Phe-Arg-AMC is presented as a proxy for this compound due to its structural similarity and the availability of detailed kinetic studies.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in enzyme activity and inhibition assays. These protocols are generalized and may require optimization for specific experimental conditions.

Materials

-

This compound (or its HCl salt)

-

Protease of interest (e.g., Cathepsin L)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin L)

-

Inhibitor stock solution (for inhibition assays)

-

Solvent for substrate and inhibitor (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405-410 nm

General Enzyme Activity Assay Protocol

-

Prepare Assay Buffer: Prepare the appropriate assay buffer for the protease being studied. For cysteine proteases like cathepsins, the buffer should contain a reducing agent such as DTT or L-cysteine to ensure the active site cysteine is in its reduced state.

-

Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup: In a 96-well plate, add the assay components in the following order:

-

Assay Buffer

-

Enzyme solution

-

Pre-incubate the enzyme in the buffer at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for temperature equilibration and enzyme activation.

-

-

Initiate Reaction: Add the this compound substrate solution to each well to initiate the reaction. The final substrate concentration should ideally be at or above the Kₘ value for the enzyme, if known.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm (or 410 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the progress curve. This velocity is proportional to the enzyme activity.

Enzyme Inhibition Assay Protocol

-

Follow Steps 1-3 from the General Enzyme Activity Assay Protocol.

-

Prepare Inhibitor Solutions: Prepare a serial dilution of the inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay components in the following order:

-

Assay Buffer

-

Inhibitor solution (at various concentrations)

-

Enzyme solution

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the this compound substrate solution to each well.

-

Measure Absorbance and Analyze Data: Monitor the reaction and calculate the initial velocities as described in the general assay protocol. Determine the extent of inhibition for each inhibitor concentration and calculate parameters such as the IC₅₀ value.

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Workflow for Enzyme Inhibition Assay

Caption: A typical workflow for an enzyme inhibition assay using this compound.

References

- 1. A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 1168921 - Inhibition of human cathepsin B using Z-Arg-Arg-pNA chromogenic substrate fluorogenic substrate incubated for 30 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Advent and Application of Z-Phe-Arg-pNA: A Chromogenic Cornerstone in Protease Research

For Immediate Release

A cornerstone of in vitro protease analysis, the chromogenic substrate Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide), has played a pivotal role in advancing our understanding of a diverse range of proteolytic enzymes. This in-depth technical guide explores the historical context of its development, its biochemical applications, and the experimental protocols that leverage its utility in drug discovery and diagnostics.

Discovery and Historical Context: A New Wave of Protease Substrates

The precise first synthesis of this compound is not definitively documented in a single seminal publication. Instead, its emergence is rooted in the broader explosion of research into synthetic peptide substrates for proteases throughout the 1970s and early 1980s. During this period, researchers sought to move beyond natural protein substrates to more specific, quantifiable, and reproducible tools for studying enzyme kinetics.

The core innovation was the coupling of a short, specific peptide sequence to a chromogenic reporter molecule, most notably p-nitroaniline (pNA). The principle was elegant in its simplicity: upon enzymatic cleavage of the amide bond between the peptide and pNA, the liberated p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at 405 nm. This colorimetric change provides a direct and continuous measure of enzyme activity.

Early work focused on developing substrates for well-characterized proteases like trypsin and thrombin. The synthesis of various peptide p-nitroanilides, including those with similar sequences to this compound, was a key area of investigation. These efforts laid the groundwork for the development of a wide array of chromogenic substrates tailored to the specificities of different proteases. This compound, with its dipeptide sequence, proved to be a versatile substrate for a range of serine and cysteine proteases, including cathepsins, kallikrein, and trypsin, solidifying its place in the researcher's toolkit.

Quantitative Data: A Comparative Look at Enzyme Kinetics

The utility of this compound and its analogs lies in the ability to quantify enzyme kinetics. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial parameters for characterizing enzyme-substrate interactions. While specific kinetic data for this compound can vary depending on the enzyme and experimental conditions, the following table summarizes representative kinetic parameters for closely related substrates with key proteases.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Cathepsin B (Human) | Z-Phe-Arg-AMC | 14.20 | - | - | [1] |

| Cathepsin L (Human) | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | [1] |

| Trypsin (Bovine) | Bz-GPA-pNA | 15.6 | 0.081 | 5.19 x 10³ | [2] |

| Plasma Kallikrein (Human) | H-D-Pro-Phe-Arg-pNA (S-2302) | - | - | - | [3][4] |

Note: Data for Z-Phe-Arg-AMC (a fluorogenic analog) and other structurally similar p-nitroanilide substrates are presented to provide a comparative understanding of the kinetic profiles. Specific values for this compound may differ.

Experimental Protocols: A Guide to Practical Application

The following provides a detailed methodology for a standard chromogenic protease assay using a p-nitroanilide substrate like this compound.

Principle

The rate of enzymatic cleavage of the chromogenic substrate is determined by measuring the increase in absorbance at 405 nm due to the release of p-nitroaniline (pNA). The initial rate of the reaction is proportional to the enzyme concentration.

Materials

-

Protease of interest (e.g., Cathepsin B, Trypsin, Plasma Kallikrein)

-

This compound substrate

-

Assay Buffer (specific to the protease, e.g., for Cathepsin B: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

-

Inhibitor (for control experiments)

Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and equilibrate to the desired reaction temperature.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.

-

Prepare a solution of the protease in Assay Buffer. The optimal concentration will need to be determined empirically.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Protease solution

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 405 nm versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. The V₀ is the change in absorbance per unit time (ΔAbs/min).

-

The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹.

-

Visualizing the Core Concepts

To further elucidate the principles and workflows associated with this compound, the following diagrams are provided.

Caption: Mechanism of chromogenic substrate cleavage and detection.

Caption: Workflow for a typical protease inhibition assay.

Caption: Role of thrombin in coagulation and its assay with a substrate analog.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Z-Phe-Arg-pNA in Protease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in protease research. Its specific peptide sequence, mimicking natural protease cleavage sites, coupled with a readily detectable p-nitroanilide (pNA) group, makes it an invaluable tool for the characterization of various proteases, particularly cysteine proteases like cathepsins and serine proteases such as trypsin and plasma kallikrein. Cleavage of the amide bond between the arginine residue and the pNA moiety by a target protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This allows for real-time kinetic analysis of enzyme activity and the screening of potential protease inhibitors. This guide provides a comprehensive overview of the applications of this compound in protease research, including quantitative kinetic data, detailed experimental protocols, and the relevant signaling pathways of its target proteases.

Core Applications of this compound

This compound serves as a versatile substrate for a range of proteases, enabling researchers to:

-

Determine Enzyme Kinetics: By measuring the rate of pNA release, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. This information is fundamental to understanding the catalytic efficiency and substrate affinity of a protease.

-

Screen for Protease Inhibitors: The substrate is instrumental in high-throughput screening campaigns to identify and characterize potential protease inhibitors. A decrease in the rate of pNA formation in the presence of a test compound indicates inhibitory activity.

-

Characterize Protease Activity in Biological Samples: this compound can be used to measure the activity of specific proteases in complex biological mixtures, such as cell lysates and tissue homogenates, providing insights into their physiological and pathological roles.

Quantitative Data: Kinetic Parameters of Proteases with Z-Phe-Arg Substrates

The following table summarizes the available kinetic data for the hydrolysis of this compound and the closely related fluorogenic substrate Z-Phe-Arg-AMC by various proteases. It is important to note that while both substrates share the same peptide recognition sequence, the nature of the leaving group (p-nitroanilide vs. 7-amino-4-methylcoumarin) can influence the kinetic parameters.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source | Reference |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | Human | [1] |

| Cathepsin B | Z-Phe-Arg-AMC | - | - | High at pH 4.6 | Human | [2] |

| Cathepsin K | Z-Phe-Arg-AMC | - | - | - | Human | [3] |

| Cathepsin S | Z-Phe-Arg-AMC | - | - | - | Human | [4] |

| Papain | This compound | - | - | - | Carica papaya | [5] |

| Trypsin | - | - | - | - | Bovine | [6] |

| Plasma Kallikrein | - | - | - | - | Human | [6] |

Experimental Protocols

General Protease Assay using this compound

This protocol provides a general framework for measuring the activity of a purified protease using this compound. The specific concentrations of the enzyme and substrate, as well as the buffer composition, may need to be optimized for each specific protease.

Materials:

-

Purified protease of interest

-

This compound hydrochloride (stock solution typically prepared in DMSO)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT for cathepsins; or 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂ for trypsin)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

p-Nitroaniline for standard curve

Procedure:

-

Prepare Reagents:

-

Prepare the appropriate assay buffer and bring it to the desired reaction temperature (typically 25°C or 37°C).

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the purified protease to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Set up the Reaction:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer (to bring the final volume to 200 µL)

-

Protease solution

-

-

Pre-incubate the plate at the reaction temperature for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

To start the reaction, add the this compound substrate to each well. The final substrate concentration should ideally be around the Km value for the enzyme, or varied to determine the kinetic parameters. A typical starting concentration is 100-200 µM.

-

Mix the contents of the wells thoroughly.

-

-

Monitor the Reaction:

-

Immediately place the microplate in a microplate reader pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement period.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀): Determine the initial velocity of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/Δt).

-

Prepare a p-Nitroaniline Standard Curve: To convert the rate of change in absorbance to the rate of product formation, a standard curve of known concentrations of p-nitroaniline in the assay buffer is required. Measure the absorbance of the standards at 405 nm.

-

Calculate Protease Activity: Use the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 8800 M⁻¹cm⁻¹) or the standard curve to convert the rate of absorbance change to the concentration of pNA produced per unit time.[7] The specific activity of the enzyme can then be calculated as units per milligram of protein (one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute).

Formula for calculating activity (in U/mL):

(ΔAbs/min) x (Total assay volume in mL) / (ε x path length in cm) x 10⁶

Where:

-

ΔAbs/min is the rate of change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹).

-

The path length is typically 1 cm for a standard cuvette, but needs to be corrected for the volume in a microplate well.

-

10⁶ converts moles to µmoles.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Target Proteases

The proteases targeted by this compound are involved in a multitude of critical signaling pathways, many of which are implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin K: a cysteine protease with unique kinin-degrading properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Z-Phe-Arg-pNA for Papain Substrate Studies

This guide provides a comprehensive overview of the use of Nα-Cbz-L-phenylalanyl-L-arginine p-nitroanilide (this compound) as a chromogenic substrate for studying the kinetics and activity of papain, a cysteine protease of significant biological and industrial importance.

Introduction: Papain and its Chromogenic Substrate

Papain (EC 3.4.22.2) is a cysteine protease extracted from the latex of the papaya fruit (Carica papaya). It is a well-studied enzyme known for its broad substrate specificity, efficiently hydrolyzing proteins, peptides, amides, and esters. Its activity relies on a catalytic dyad within its active site.

This compound is a synthetic chromogenic substrate designed to mimic the natural cleavage sites preferred by papain. The substrate consists of a dipeptide, Phenylalanine-Arginine, which is recognized by the enzyme's active site. The C-terminus of the arginine is linked to a p-nitroaniline (pNA) molecule. In its intact form, this compound is colorless. Upon enzymatic cleavage of the amide bond between arginine and pNA by papain, the yellow-colored p-nitroaniline is released. The rate of pNA formation, which can be quantified by measuring the absorbance at 405-410 nm, is directly proportional to the enzymatic activity of papain.

Papain's Catalytic Mechanism and Substrate Specificity

The Catalytic Dyad

The catalytic activity of papain is centered in a cleft containing a catalytic dyad composed of Cysteine-25 (Cys-25) and Histidine-159 (His-159) . A nearby asparagine residue, Asn-175, helps to orient the imidazole ring of His-159 to facilitate the reaction. The mechanism proceeds as follows:

-

Deprotonation: His-159 acts as a general base, deprotonating the thiol group of Cys-25 to form a highly reactive thiolate anion.

-

Nucleophilic Attack: The Cys-25 thiolate performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate (e.g., the Arg-pNA bond in this compound).

-

Intermediate Formation: This attack forms a covalent, tetrahedral acyl-enzyme intermediate. This intermediate is stabilized by an "oxyanion hole" formed by the backbone amide of Cys-25 and the side chain of Gln-19.

-

Product 1 Release: The imidazole ring of His-159, now acting as a general acid, protonates the nitrogen of the scissile peptide bond, leading to its cleavage and the release of the C-terminal portion of the substrate (p-nitroaniline).

-

Deacylation: A water molecule enters the active site and is deprotonated by His-159. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Product 2 Release & Regeneration: This leads to the cleavage of the covalent bond, releasing the N-terminal portion of the substrate and regenerating the active Cys-25 thiolate, preparing the enzyme for another catalytic cycle.

Substrate Specificity

Papain's active site is composed of several subsites (S4, S3, S2, S1, S1', S2', etc.) that bind the amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). The S2 subsite is considered the most crucial for determining specificity.

-

P2 Position: Papain shows a strong preference for amino acids with large, hydrophobic side chains at the P2 position. Phenylalanine (Phe) is highly favored, making this compound an excellent substrate.[1][2]

-

P1 Position: The S1 subsite, where the scissile bond is located, accommodates basic amino acids like Arginine (Arg) or Lysine, as well as Leucine and Glycine.[3]

The structure of this compound, with Phenylalanine at P2 and Arginine at P1, aligns perfectly with these preferences, ensuring efficient recognition and cleavage by papain.

Quantitative Data: Kinetic Parameters of Papain

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Conditions |

| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | ~1.5 - 2.0 | Not specified | Not specified | pH 7, with DMSO |

| N-Benzoyl-L-arginine ethyl ester (BAEE) | 18.9 | 9.4 | 497 | pH 6.0, 25°C |

| N-Benzoyl-L-argininamide (BAA) | 38.0 | 2.6 | 68 | pH 6.0, 37°C |

Note: Data for BAPNA is derived from kinetic plots in literature; data for BAEE and BAA are from established kinetic studies. These values can vary with experimental conditions (pH, temperature, buffer composition).

Detailed Experimental Protocol: Papain Activity Assay

This section provides a representative protocol for measuring papain activity using this compound in a 96-well microplate format.

Required Reagents and Materials

-

Papain Enzyme: Stock solution prepared in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Store at -20°C.

-

This compound Substrate: Stock solution (e.g., 10-20 mM) dissolved in DMSO. Store at -20°C, protected from light.

-

Assay Buffer: 100 mM Sodium Phosphate buffer, pH 6.5, containing 10 mM L-cysteine and 5 mM EDTA. L-cysteine is required to maintain the active-site cysteine in its reduced, active state. EDTA chelates heavy metal ions that can inhibit the enzyme.

-

Stop Solution (Optional): 30% (v/v) Acetic Acid in water. Used to quench the reaction at specific time points for endpoint assays.

-

Equipment: 96-well microplate reader capable of measuring absorbance at 405 nm, 37°C incubator, multichannel pipettes.

Experimental Workflow

Step-by-Step Procedure

-

Prepare Reagents:

-

Prepare the Assay Buffer and warm it to 37°C.

-

Thaw the papain stock solution and prepare serial dilutions in the Assay Buffer to find a concentration that yields a linear rate of absorbance change.

-

Thaw the this compound stock and dilute it in the Assay Buffer to the desired final concentration (e.g., 0.2-1.0 mM). The final DMSO concentration in the well should be kept low (<2% v/v) to avoid enzyme inhibition.

-

-

Assay Setup (Final Volume: 200 µL/well):

-

Add 170 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted papain solution (or experimental sample) to the appropriate wells.

-

For negative controls, add 10 µL of Assay Buffer instead of the enzyme solution.

-

Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow for enzyme activation.

-

-

Initiate and Measure:

-

Initiate the reaction by adding 20 µL of the diluted this compound substrate solution to each well.

-

Immediately place the plate in the microplate reader (pre-heated to 37°C).

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis and Calculation of Activity

-

Calculate the Rate of Reaction (V₀):

-

For each sample, plot Absorbance (405 nm) versus Time (minutes).

-

Determine the slope of the initial linear portion of the curve. This slope (ΔAbs/min) is the initial velocity (V₀).

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation.

-

The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 8,800 M⁻¹cm⁻¹ .

-

The path length (l) in a standard 96-well plate for a 200 µL volume is typically ~0.5-0.6 cm (this should be confirmed for the specific plate and reader used).

Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (Total Volume / Enzyme Volume) * 10⁶

Where:

-

ΔAbs/min is the initial velocity.

-

ε = 8,800 M⁻¹cm⁻¹.

-

l = path length in cm.

-

Total Volume is the final volume in the well (e.g., 0.2 mL).

-

Enzyme Volume is the volume of the enzyme solution added (e.g., 0.01 mL).

-

10⁶ is the conversion factor from Moles to µmoles.

-

One unit (U) of papain activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

Conclusion

This compound serves as a highly effective and convenient chromogenic substrate for the routine assay of papain activity. Its structural properties are well-matched to the substrate specificity of the enzyme, ensuring reliable and reproducible kinetic measurements. The straightforward spectrophotometric method allows for high-throughput screening of enzyme activity, evaluation of inhibitors, and characterization of enzyme kinetics, making it an invaluable tool for researchers in enzymology and drug development.

References

An In-depth Technical Guide to Understanding p-Nitroanilide Release from Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the enzymatic release of p-nitroanilide (pNA) from chromogenic substrates. It is designed to serve as a valuable resource for researchers and professionals involved in enzyme kinetics, drug discovery, and diagnostics.

Introduction: The Significance of p-Nitroanilide in Enzymatic Assays

The use of synthetic chromogenic substrates has revolutionized the study of proteolytic enzymes. Among these, substrates that release p-nitroanilide (pNA) upon enzymatic cleavage are particularly prominent. p-Nitroanilide is a chromophore, a chemical group that absorbs light at a specific wavelength. In its conjugated form within a peptide substrate, it is colorless. However, upon enzymatic hydrolysis, free pNA is released, which imparts a distinct yellow color to the solution. This color change can be precisely quantified by measuring the absorbance of light at or near 405 nm.[1][2] The intensity of the color is directly proportional to the amount of pNA released, which in turn is a measure of the enzyme's activity.

This principle forms the basis of a wide range of simple, sensitive, and continuous assays for various proteases, including serine proteases like trypsin and chymotrypsin, and cysteine proteases like caspases. These assays are invaluable tools in fundamental research for characterizing enzyme kinetics, in clinical diagnostics for measuring enzyme levels, and in drug development for high-throughput screening of potential enzyme inhibitors.

Core Principle: Enzymatic Cleavage and Chromophore Release

The fundamental principle of pNA-based assays lies in the enzymatic hydrolysis of a peptide bond linking an amino acid or a peptide sequence to a p-nitroanilide molecule. The enzyme recognizes the specific amino acid sequence of the substrate and catalyzes the cleavage of the amide bond.

This reaction can be represented as:

Peptide-pNA (Colorless Substrate) + H₂O --(Enzyme)--> Peptide + p-Nitroaniline (Yellow Product)

The rate of the reaction, and thus the rate of pNA release, is dependent on several factors, including enzyme concentration, substrate concentration, temperature, and pH. By monitoring the increase in absorbance at 405 nm over time, one can determine the initial reaction velocity, which is a key parameter in enzyme kinetics.

Key Enzyme Families and their p-Nitroanilide Substrates

A wide variety of proteases can be assayed using specific pNA substrates. The specificity of the assay is determined by the amino acid sequence of the peptide portion of the substrate, which is designed to be a preferred target for the enzyme of interest.

Serine Proteases

This large family of proteases, characterized by a serine residue in their active site, includes digestive enzymes, coagulation factors, and enzymes involved in the immune response.

-

Trypsin: A digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. A commonly used substrate is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).[3][4][5][6]

-

Chymotrypsin: Another digestive enzyme that preferentially cleaves at the carboxyl side of tyrosine, tryptophan, and phenylalanine. A common substrate is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

-

Elastase: A protease that breaks down elastin. A typical substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide.[7][8][9][10]

-

Plasmin: An important enzyme in fibrinolysis, the breakdown of blood clots. A specific substrate is H-D-Val-Leu-Lys-p-nitroanilide (S-2251).[11][12][13][14][15]

Cysteine Proteases (Caspases)

Caspases (cysteine-aspartic proteases) are a family of proteases that play essential roles in programmed cell death (apoptosis) and inflammation.

-

Caspase-3: A key executioner caspase in apoptosis. A widely used substrate is Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA).[1][2][16][17]

Aminopeptidases

These enzymes cleave amino acids from the N-terminus of proteins or peptides. Various aminopeptidases can be assayed using specific amino acid-pNA conjugates, such as L-Leucine-p-nitroanilide for leucine aminopeptidase.[18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data for various enzymes and their p-nitroanilide substrates, providing a valuable resource for experimental design and comparison.

Table 1: Kinetic Parameters of Common Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |